molecular formula C11H10N2O B13523685 1-(Quinoxalin-2-yl)propan-2-one CAS No. 16310-39-7

1-(Quinoxalin-2-yl)propan-2-one

Cat. No.: B13523685
CAS No.: 16310-39-7
M. Wt: 186.21 g/mol
InChI Key: QHEWRORTYBGVAM-UHFFFAOYSA-N
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Description

1-(Quinoxalin-2-yl)propan-2-one is a chemical compound with the molecular formula C11H10N2O. It is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Quinoxalin-2-yl)propan-2-one can be synthesized through various methods. One common approach involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds, followed by further functionalization. For instance, the reaction of o-phenylenediamine with acetylacetone under acidic conditions can yield this compound .

Industrial Production Methods: Industrial production of quinoxaline derivatives often focuses on optimizing reaction conditions to achieve high yields and purity. Methods such as microwave-assisted synthesis and green chemistry approaches have been explored to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions: 1-(Quinoxalin-2-yl)propan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 1-(Quinoxalin-2-yl)propan-2-one stands out due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the propan-2-one group can enhance its ability to interact with certain biological targets, making it a valuable compound for further research and development .

Properties

CAS No.

16310-39-7

Molecular Formula

C11H10N2O

Molecular Weight

186.21 g/mol

IUPAC Name

1-quinoxalin-2-ylpropan-2-one

InChI

InChI=1S/C11H10N2O/c1-8(14)6-9-7-12-10-4-2-3-5-11(10)13-9/h2-5,7H,6H2,1H3

InChI Key

QHEWRORTYBGVAM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=NC2=CC=CC=C2N=C1

Origin of Product

United States

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